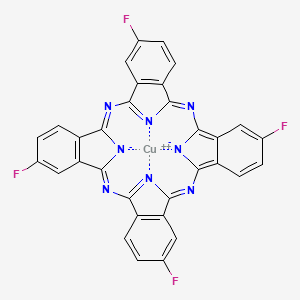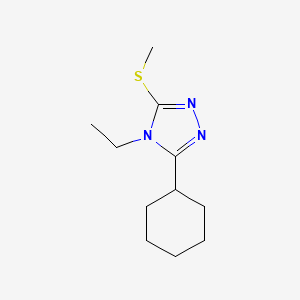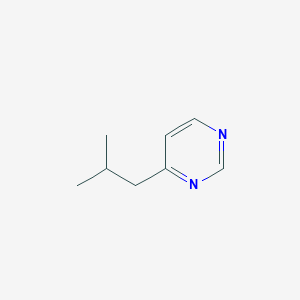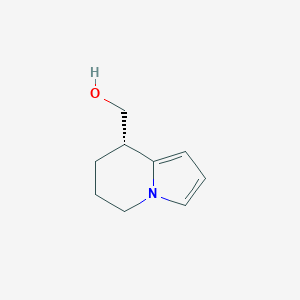
4-Chloro-2,6-difluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-difluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with chlorine and fluorine atoms substituted at specific positions on the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-difluoro-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of 4-chloro-2,6-difluorophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base.
Direct Fluorination: Another approach is the direct fluorination of 4-chloro-1,1’-biphenyl using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of 4-Chloro-2,6-difluoro-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other electrophiles.
Oxidation and Reduction: It can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Electrophilic Substitution: Products include nitro, halo, or sulfonyl derivatives of 4-Chloro-2,6-difluoro-1,1’-biphenyl.
Oxidation and Reduction: Products include biphenyl quinones and biphenyl diols.
Scientific Research Applications
4-Chloro-2,6-difluoro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Difluoro-1,1’-biphenyl: Lacks the chlorine atom, which affects its chemical behavior and applications.
4,4’-Difluoro-1,1’-biphenyl: Has fluorine atoms at different positions, leading to variations in its reactivity and uses.
Uniqueness
4-Chloro-2,6-difluoro-1,1’-biphenyl is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
180798-50-9 |
|---|---|
Molecular Formula |
C12H7ClF2 |
Molecular Weight |
224.63 g/mol |
IUPAC Name |
5-chloro-1,3-difluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7ClF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
COZCRGLGVVMMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


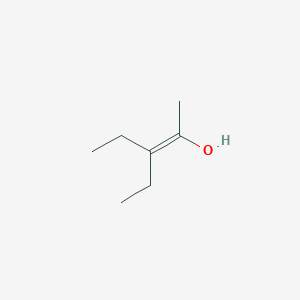
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
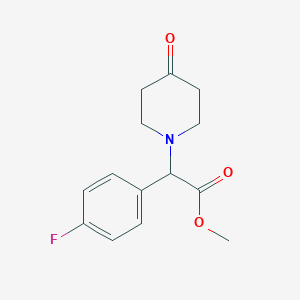
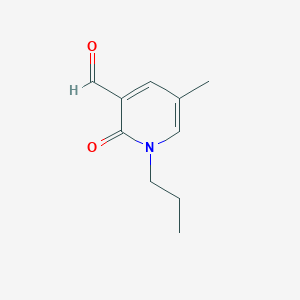
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
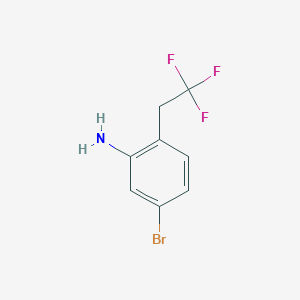
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)

